molecular formula C14H16Cl2N2O2 B2869524 {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353500-74-9

{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

Cat. No.: B2869524
CAS No.: 1353500-74-9
M. Wt: 315.19
InChI Key: VLDBWUNFEYMVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a specialized aromatic hydrazine derivative designed for research and synthetic applications. Its molecular structure, which incorporates a hydrazine group and a 4-chlorophenoxy ethoxy chain, makes it a valuable precursor in heterocyclic chemistry. Researchers utilize this compound as a key building block for the synthesis of various nitrogen-containing heterocycles, such as pyrrolopyridazines and pyrrolopyrimidines . These fused ring systems are of significant interest in medicinal chemistry for the development of novel pharmacologically active compounds. The mechanism of action of such hydrazine derivatives in synthesis typically involves nucleophilic attack or cyclization reactions. The hydrazine moiety can act as a bidentate nucleophile, enabling the formation of carbon-nitrogen bonds and the construction of pyrazole or other azole rings. The embedded 4-chlorophenoxy group can influence the electronic properties of the system and may be leveraged to modulate the solubility or bioavailability of final target molecules. As a research chemical, it is primarily used in exploratory studies to create new chemical entities for biological screening and in route-scouting for complex molecule synthesis . It is critical to note that phenylhydrazine and its derivatives require careful handling, as they can induce toxicological effects, including hemolytic anemia and oxidative stress in erythrocytes, as observed in experimental models . This product is intended for use by qualified laboratory professionals exclusively for research purposes.

Properties

IUPAC Name

[4-[2-(4-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c15-11-1-5-13(6-2-11)18-9-10-19-14-7-3-12(17-16)4-8-14;/h1-8,17H,9-10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDBWUNFEYMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OCCOC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of Substituted Aniline Precursors

The diazotization-reduction strategy, adapted from methods for 4-chlorophenylhydrazine hydrochloride, begins with a substituted aniline derivative. For the target compound, 4-amino-2-(4-chlorophenoxy)ethoxybenzene serves as the precursor. Key steps include:

  • Acidification : The aniline is dissolved in hydrochloric acid (3:1 molar ratio) at 5–10°C to form the hydrochloride salt.
  • Diazonium Salt Formation : Sodium nitrite (20% aqueous solution) is added dropwise under controlled pH (1–2) to generate the diazonium intermediate.

Reduction with Ammonium Sulfite

The diazonium salt undergoes reduction using ammonium sulfite, which avoids caking issues associated with sodium sulfite. Post-reduction, acidification with 20% HCl precipitates the hydrazine hydrochloride. This method typically achieves yields of 85–90% for analogous compounds.

Catalytic Hydrogenation Route

Nitro Group Reduction

An alternative approach involves reducing a nitro precursor:

  • Nitro Intermediate Synthesis : 4-Nitro-2-(4-chlorophenoxy)ethoxybenzene is prepared via Ullmann coupling between 4-chlorophenol and 1,2-dibromoethane, followed by nitration.
  • Hydrogenation : Using 5% ruthenium-carbon catalyst under 0.5 MPa H₂ at 30°C for 4 hours, the nitro group is reduced to hydrazine. This method achieves 98.2% yield and 99.7% purity in related systems.

Advantages Over Traditional Methods

  • Selectivity : Minimal byproducts due to controlled hydrogenation.
  • Scalability : Suitable for industrial batches with recyclable catalysts.

Condensation-Based Strategies

Hydrazine-Ketone Condensation

Adapting protocols from pyrazole syntheses, this route employs:

  • Ketone Synthesis : 4-[2-(4-Chlorophenoxy)ethoxy]acetophenone is prepared via Friedel-Crafts acylation.
  • Hydrazine Formation : Condensation with hydrazine hydrate in ethanol under reflux yields the hydrazine, followed by HCl treatment.

Challenges and Optimizations

  • Side Reactions : Competing imine formation requires strict anhydrous conditions.
  • Yield : 70–75% due to steric hindrance from the ethoxy group.

Vilsmeier-Haack Formylation Followed by Reduction

Aldehyde Intermediate Synthesis

The Vilsmeier-Haack reaction forms a formyl group on the aromatic ring:

  • Reagent Preparation : POCl₃ and DMF generate the Vilsmeier complex at 0°C.
  • Formylation : The hydrazine precursor reacts at 60°C for 3 hours, yielding the aldehyde derivative.

Sodium Borohydride Reduction

The aldehyde is reduced to the alcohol using NaBH₄, followed by HCl-mediated conversion to the hydrochloride salt. This method is less efficient (60–65% yield) due to multiple steps.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Diazotization-Reduction 85–90 95–98 Cost-effective, scalable Sensitive to pH/temperature control
Catalytic Hydrogenation 98.2 99.7 High purity, minimal waste Requires specialized equipment
Condensation 70–75 90–92 Simple reagents Low yield due to steric effects
Vilsmeier-Haack 60–65 88–90 Versatile for derivatives Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenylhydrazines.

Scientific Research Applications

Chemistry

In chemistry, {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of various chemical products, including dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their substituent effects:

Compound Name CAS Number Substituent(s) Molecular Formula Key Properties/Applications References
{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine HCl 1353502-14-3* 4-Cl, ethoxy linker C14H14Cl2N2O2 Intermediate; discontinued ()
4-(4-Chlorophenoxy)phenylhydrazine HCl 849021-09-6 4-Cl, direct phenoxy C12H11Cl2N2O Synthetic intermediate ()
(4-Methoxyphenyl)hydrazine HCl 19501-58-7 4-OCH3 C7H9ClN2O Electron-donating; lab reagent ()
(4-Ethoxyphenyl)hydrazine HCl 76014-10-3 4-OCH2CH3 C8H11ClN2O Enhanced solubility ()
[4-(Difluoromethoxy)phenyl]hydrazine HCl 1240527-90-5 4-OCHF2 C7H7ClF2N2O Metabolic stability ()
(4-Fluorophenyl)hydrazine HCl 823-85-8 4-F C6H6ClFN2 Smaller electronegative group ()

Notes:

  • Positional Isomerism: The 4-chlorophenoxy group in the target compound contrasts with 2-chlorophenoxy derivatives (e.g., CAS 1353502-14-3, ), where steric and electronic effects differ significantly.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, aiding in nucleophilic reactions, while electron-donating groups (e.g., OCH3) enhance solubility and stability ().

Biological Activity

The compound {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride , also known as 2-(4-Chlorophenoxy)ethylhydrazine hydrochloride , is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN2_2O
  • Molecular Weight : 228.67 g/mol

The synthesis typically involves the reaction of 4-chlorophenol with ethylene oxide to form the ethoxy derivative, followed by hydrazine hydrochloride to yield the final product. This compound is characterized by its hydrazine functional group, which is known for its reactivity and biological significance.

Hydrazines are known to exert their biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Hydrazines can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzyme Activity : Some derivatives have been shown to inhibit key enzymes involved in tumor proliferation, such as histone deacetylases (HDACs) and farnesyltransferase .

Toxicological Profile

While exploring the biological activity of hydrazines, it is crucial to consider their toxicological aspects. The National Institute for Occupational Safety and Health (NIOSH) has classified many hydrazines as potential carcinogens based on their effects observed in animal studies. Specific attention is given to their hepatotoxicity and neurotoxicity, making safety assessments essential for handling these compounds .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various hydrazine derivatives, it was found that compounds similar to {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride exhibited significant inhibition rates against human cancer cell lines. The study reported inhibition rates ranging from 31.5% to 81.5% depending on the concentration and type of cell line tested .

Case Study 2: Occupational Exposure Risks

A comprehensive review highlighted the occupational risks associated with exposure to hydrazines, including {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. Workers exposed to these compounds showed increased incidences of liver damage and neurological symptoms, underscoring the importance of implementing stringent safety measures in industrial settings .

Data Tables

Biological Activity Inhibition Rate (%) Cell Line Concentration (µg/ml) Study Reference
Cytotoxicity63.9AMJ13100
Cytotoxicity42.9AMJ1350
Cytotoxicity31.5AMJ1325

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.